4-[1,4]Diazepan-1-yl-N-ethyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1,4]Diazepan-1-yl-N-ethyl-benzamide is a chemical compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,4]Diazepan-1-yl-N-ethyl-benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamides, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[1,4]Diazepan-1-yl-N-ethyl-benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines .
Scientific Research Applications
4-[1,4]Diazepan-1-yl-N-ethyl-benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-[1,4]Diazepan-1-yl-N-ethyl-benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
4-[1,4]Diazepan-1-yl-N-ethyl-benzamide can be compared with other benzamide derivatives, such as:
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound is studied for its anti-tubercular activity.
MC25-41: A potent D3 receptor ligand with potential utility for the treatment of cocaine use disorder.
Properties
Molecular Formula |
C14H21N3O |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
4-(1,4-diazepan-1-yl)-N-ethylbenzamide |
InChI |
InChI=1S/C14H21N3O/c1-2-16-14(18)12-4-6-13(7-5-12)17-10-3-8-15-9-11-17/h4-7,15H,2-3,8-11H2,1H3,(H,16,18) |
InChI Key |
KYHORVXDMRUABV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)N2CCCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.